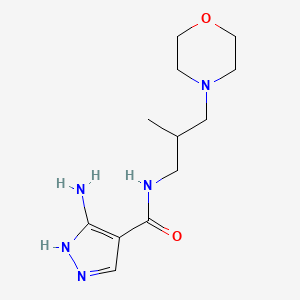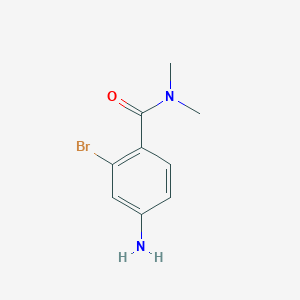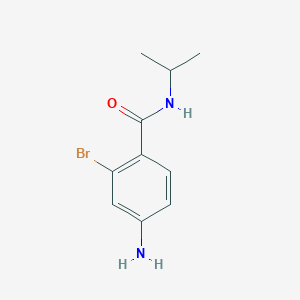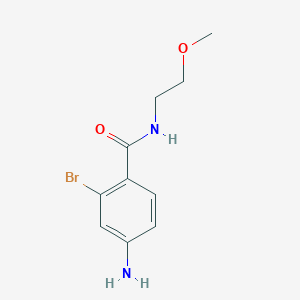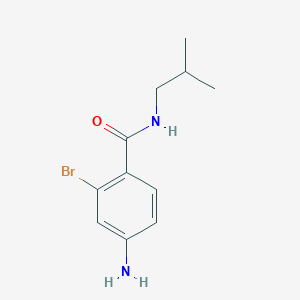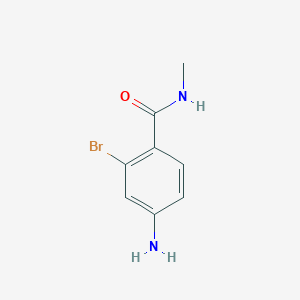
4-Amino-2-bromo-N-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-bromo-N-methylbenzamide is an organic compound with the molecular formula C8H9BrN2O It is a derivative of benzamide, characterized by the presence of an amino group at the 4-position, a bromine atom at the 2-position, and a methyl group attached to the nitrogen atom of the benzamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-bromo-N-methylbenzamide can be achieved through several synthetic routes. One common method involves the bromination of N-methylbenzamide followed by the introduction of an amino group. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The bromination reaction is carried out under controlled conditions to ensure selective substitution at the 2-position.
After bromination, the introduction of the amino group can be achieved through a nucleophilic substitution reaction using ammonia or an amine source. The reaction is typically conducted in a solvent such as ethanol or methanol under reflux conditions to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
4-Amino-2-bromo-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions. This reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom, resulting in the formation of 4-Amino-N-methylbenzamide. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives. Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used for this purpose.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS), iron or aluminum chloride catalyst.
Amination: Ammonia or amine source, ethanol or methanol solvent, reflux conditions.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, hydrogen peroxide.
Major Products Formed
Substitution: Formation of substituted derivatives such as 4-Amino-2-hydroxy-N-methylbenzamide.
Reduction: Formation of 4-Amino-N-methylbenzamide.
Oxidation: Formation of nitroso or nitro derivatives.
科学的研究の応用
4-Amino-2-bromo-N-methylbenzamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound exhibit inhibitory effects on certain bacterial and cancer cell lines.
Medicine: Explored for its potential use in drug development. Its structural features make it a candidate for the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in the development of dyes, pigments, and polymers.
作用機序
The mechanism of action of 4-Amino-2-bromo-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound’s bromine and amino groups play a crucial role in its reactivity and binding affinity. In biological systems, it may interact with enzymes or receptors, leading to the modulation of cellular processes.
For example, in antimicrobial applications, the compound may inhibit bacterial growth by interfering with essential enzymes involved in cell wall synthesis or DNA replication. In anticancer research, it may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
類似化合物との比較
Similar Compounds
4-Amino-N-methylbenzamide: Lacks the bromine atom at the 2-position, resulting in different chemical properties and reactivity.
2-Amino-5-bromo-N-methylbenzamide: Similar structure but with the amino group at the 2-position and bromine at the 5-position, leading to variations in biological activity.
4-Bromo-2-fluoro-N-methylbenzamide: Contains a fluorine atom instead of an amino group, affecting its chemical behavior and applications.
Uniqueness
4-Amino-2-bromo-N-methylbenzamide is unique due to the presence of both bromine and amino groups on the benzamide scaffold. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4-amino-2-bromo-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O/c1-11-8(12)6-3-2-5(10)4-7(6)9/h2-4H,10H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQAYLICRZXLJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
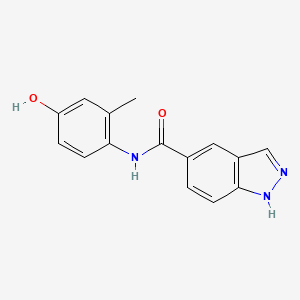
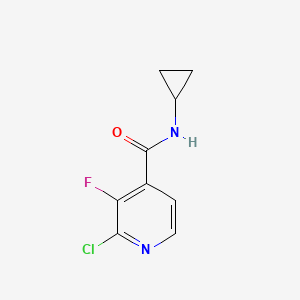
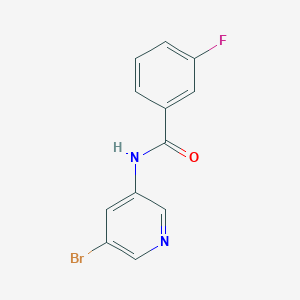
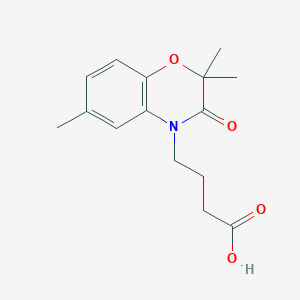
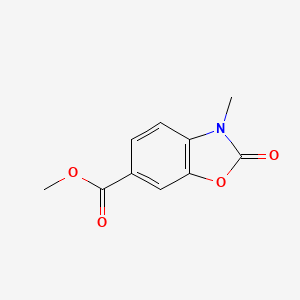
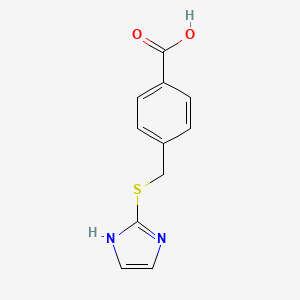
![Hexanoic acid, 6-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester](/img/structure/B8009355.png)
![4-[[(4-Phenyl-1,3-thiazole-5-carbonyl)amino]methyl]benzoic acid](/img/structure/B8009361.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(2-bromophenyl)methanone](/img/structure/B8009372.png)
